5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-fluorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-butyl-2-(4-fluorophenyl)-1H-indole: A compound with similar structural features but different biological activities.
5-Bromo-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol: Another structurally related compound with distinct chemical properties.
Uniqueness
5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol is unique due to its specific hydrazone linkage and the presence of both bromine and fluorine atoms. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H14BrFN2O |
---|---|
Molecular Weight |
337.19 g/mol |
IUPAC Name |
5-bromo-2-[(Z)-C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol |
InChI |
InChI=1S/C15H14BrFN2O/c1-2-14(13-8-3-10(16)9-15(13)20)19-18-12-6-4-11(17)5-7-12/h3-9,18,20H,2H2,1H3/b19-14- |
InChI Key |
YBTPGAKOWHNJQJ-RGEXLXHISA-N |
Isomeric SMILES |
CC/C(=N/NC1=CC=C(C=C1)F)/C2=C(C=C(C=C2)Br)O |
Canonical SMILES |
CCC(=NNC1=CC=C(C=C1)F)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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